molecular formula C13H17NO4 B13803829 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid

1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B13803829
M. Wt: 251.28 g/mol
InChI Key: QPOYPSUBVQATGT-UHFFFAOYSA-N
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Description

1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a furan ring, a cyclohexane ring, and carboxylic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid is unique due to the combination of its furan and cyclohexane rings, which imparts specific chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

1-[(2-methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H17NO4/c1-9-10(5-8-18-9)11(15)14-13(12(16)17)6-3-2-4-7-13/h5,8H,2-4,6-7H2,1H3,(H,14,15)(H,16,17)

InChI Key

QPOYPSUBVQATGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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